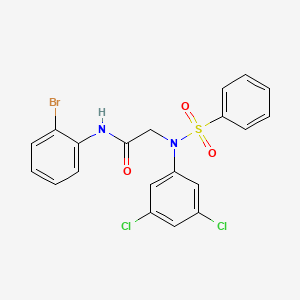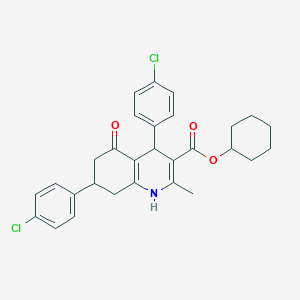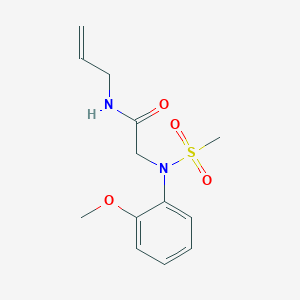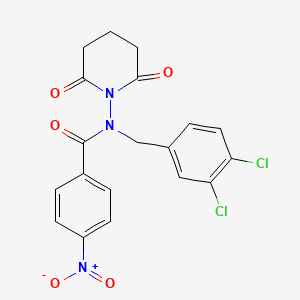
N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea, also known as isoproturon, is a herbicide that has been widely used in agriculture to control the growth of weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides worldwide. Isoproturon is a member of the thiourea family of herbicides, which are known for their selective activity against broadleaf weeds.
作用机制
The mechanism of action of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea involves inhibition of photosynthesis in the target weeds. Specifically, N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea inhibits the photosystem II complex in the chloroplasts of the target plants, which leads to a disruption of the electron transport chain and a reduction in ATP production. This ultimately results in the death of the target weeds.
Biochemical and Physiological Effects:
Isoproturon has been shown to have a number of biochemical and physiological effects on both target and non-target organisms. In target plants, N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the synthesis of chlorophyll and other photosynthetic pigments. This leads to a reduction in photosynthetic activity and a decrease in plant growth.
实验室实验的优点和局限性
Isoproturon has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, there are also some limitations to its use. Isoproturon is highly toxic and must be handled with care. It also has a relatively short half-life in the environment, which can make it difficult to study its long-term effects.
未来方向
There are several areas of future research that could be pursued with respect to N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is the development of new formulations of the herbicide that are more effective and less toxic. Another area of research is the study of the long-term effects of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea on the environment and non-target organisms. Finally, there is a need for more research on the potential risks associated with the use of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea in agriculture, particularly with respect to its impact on human health.
合成方法
The synthesis of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 4-chloroaniline with isopropyl isocyanate and potassium thiocyanate. The resulting product is then treated with hydrochloric acid to form the final compound. The synthesis method of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea is well-established and has been optimized over the years to improve the yield and purity of the product.
科学研究应用
Isoproturon has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of broadleaf weeds, including chickweed, cleavers, and black nightshade. Isoproturon has also been used in combination with other herbicides to enhance its effectiveness.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c1-7(2)10-16-17-12(19-10)15-11(18)14-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLKPZDUTMRGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4986871.png)
![9-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4986876.png)

![N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4986887.png)

![3-allyl-5-{3-[2-(2,4-dichlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986904.png)
![1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4986906.png)

![1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B4986914.png)
![[5-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4986922.png)

![5-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4986956.png)